Bromadryl

Beschreibung

The exact mass of the compound Embramine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

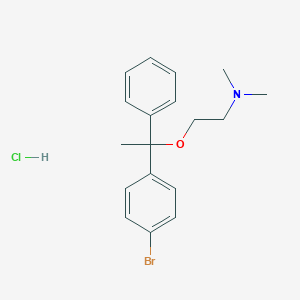

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOZATSMKDYYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13977-28-1 | |

| Record name | Bromadryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13977-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMBRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BJ3V657VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Antihistamine Development and Embramine Hydrochloride S Emergence

The journey of antihistamines began in the 1930s with the discovery of compounds that could counteract the effects of histamine (B1213489), a key mediator in allergic reactions. wikipedia.org The first clinically useful H1 receptor antagonists were introduced in the 1940s, marking a significant milestone in the treatment of allergic conditions. wikipedia.org These initial drugs are now categorized as first-generation antihistamines. karger.comwikipedia.org

This first wave of development saw the creation of several chemical classes of antihistamines, including the ethanolamines, ethylene (B1197577) diamines, and phenothiazines. karger.com The ethanolamine (B43304) derivatives, to which Embramine (B107915) belongs, were among the first clinically effective groups. wikipedia.orgdamascusuniversity.edu.sy Diphenhydramine (B27), synthesized in 1943, is the prototype for this class. wikipedia.orgdamascusuniversity.edu.sy Embramine, also known as mebrophenhydramine, emerged as another therapeutically useful derivative within this chemical series. damascusuniversity.edu.synih.govnih.gov Like other first-generation agents, these compounds were characterized by their ability to cross the blood-brain barrier, a property linked to their sedative effects. wikipedia.orgdamascusuniversity.edu.sy The development of these early antihistamines was often marked by poor receptor selectivity, a trait that led to a variety of secondary effects but also paved the way for the discovery of drugs with other therapeutic applications, such as antipsychotics and tricyclic antidepressants. karger.com

Pharmacological Profile of Embramine Hydrochloride

Mechanism of Action Studies of Embramine (B107915) Hydrochloride

Molecular Basis of Histamine (B1213489) H1 Receptor Antagonism

Embramine hydrochloride's primary mechanism of action is the competitive antagonism of histamine H1 receptors. patsnap.comontosight.ai Histamine, a key mediator in allergic reactions, is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like itching, vasodilation, and increased mucus production. ontosight.ainih.gov Embramine hydrochloride works by selectively binding to these H1 receptors without activating them, thereby blocking the actions of endogenous histamine. patsnap.commims.comnih.gov This blockade prevents histamine from exerting its effects, resulting in the alleviation of allergic symptoms. patsnap.comontosight.ai

Investigation of Anticholinergic Activity and its Pharmacological Implications

In addition to its antihistaminic effects, Embramine hydrochloride also exhibits anticholinergic activity. ncats.iosmolecule.com This means it can block the action of acetylcholine (B1216132), a neurotransmitter involved in the parasympathetic nervous system. smolecule.com The anticholinergic properties of Embramine hydrochloride contribute to some of its therapeutic effects, such as reducing nasal and ocular secretions, which is beneficial in managing symptoms of allergic rhinitis like a runny nose and watery eyes. patsnap.com However, this activity is also responsible for some of its characteristic side effects. smolecule.com

The pharmacological implications of its anticholinergic action include potential interactions with other anticholinergic drugs and contraindications in patients with conditions like narrow-angle glaucoma and urinary retention, where blocking the parasympathetic nervous system can be detrimental. nih.govumaryland.edu

Table 1: Overview of Receptor Activity

| Receptor | Action | Therapeutic Implication |

| Histamine H1 | Antagonist | Alleviation of allergic symptoms (e.g., itching, swelling, runny nose) patsnap.comontosight.aismolecule.com |

| Muscarinic Acetylcholine | Antagonist | Reduction of secretions (e.g., nasal, ocular), potential for side effects patsnap.comsmolecule.com |

Effects on Central Nervous System Activity, including Sedation Mechanisms

As a first-generation antihistamine, Embramine hydrochloride can cross the blood-brain barrier and affect the central nervous system (CNS). patsnap.comnih.gov The blockade of H1 receptors in the brain is the primary mechanism behind its sedative effects, leading to drowsiness and calmness. nih.govpatsnap.com This CNS depressant effect can be enhanced when taken with other CNS depressants like alcohol, barbiturates, and sedatives. mims.comapollopharmacy.in The sedative properties of first-generation antihistamines like Embramine hydrochloride can impair cognitive function, decision-making, and psychomotor skills. nih.govnih.gov

Pharmacodynamic Investigations of Embramine Hydrochloride

In Vitro and In Vivo Cellular and Subcellular Effects

Pharmacodynamic studies, both in vitro (in a lab setting) and in vivo (in a living organism), are crucial for understanding a drug's effects. nih.govmdpi.com For antihistamines, in vivo models like the wheal and erythema inhibition test are commonly used to assess their potency and duration of action. jiaci.orgresearchgate.net Studies have shown that Embramine may inhibit nitrite (B80452) production, suggesting potential anti-inflammatory properties beyond its primary antihistaminic effects. smolecule.com Furthermore, it may inhibit stimulated platelet functions by inhibiting phospholipase A2. ncats.io

Pharmacokinetic Characterization of Embramine Hydrochloride

The pharmacokinetic profile of a drug delineates its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for determining the onset, intensity, and duration of a drug's therapeutic effect. For Embramine hydrochloride, a first-generation antihistamine of the monoethanolamine class, its pharmacokinetic properties are fundamental to its clinical use. patsnap.comauburn.educhemicalbook.com

Absorption Profiles and Bioavailability Research

Distribution Patterns within Biological Systems

Following absorption, embramine hydrochloride is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by several factors, including its ability to bind to plasma proteins and its lipophilicity. Many first-generation antihistamines are highly bound to plasma proteins, typically over 95%. jiaci.org This binding can limit the amount of free drug available to exert its pharmacological effects and to be distributed into tissues.

The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body. A large Vd suggests that the drug is extensively distributed into tissues rather than remaining in the plasma. While the specific Vd for embramine hydrochloride is not reported, related antihistamines like diphenhydramine (B27) and chlorpheniramine (B86927) exhibit high brain-to-plasma concentration ratios in rats, indicating significant penetration into the central nervous system (CNS), which is characteristic of first-generation antihistamines and contributes to their sedative effects. nih.govresearchgate.net Studies on other H1-antihistamines, such as loratadine, in rats have shown wide distribution in various tissues including the liver, spleen, thymus, and adrenal glands. thieme-connect.comthieme-connect.com It is plausible that embramine hydrochloride follows a similar distribution pattern, reaching various organs and tissues where histamine H1 receptors are present. patsnap.com

Elimination Pathways and Excretion Research (Hepatic and Renal Clearance)

The elimination of embramine hydrochloride from the body is a two-step process involving metabolism (biotransformation) and excretion.

Hepatic Clearance: The liver is the primary site of metabolism for most first-generation antihistamines, including those in the monoethanolamine series. patsnap.comauburn.eduscielo.br The metabolic processes, primarily catalyzed by the cytochrome P450 (CYP) enzyme system, aim to convert the lipophilic drug into more water-soluble (hydrophilic) metabolites. nih.govnih.govmdpi.com Common metabolic reactions for this class of drugs include oxidative N-dealkylation, deamination, and N-oxidation. auburn.edu The resulting metabolites are generally less active or inactive and are more readily excreted from the body. The specific CYP isozymes involved in embramine hydrochloride metabolism have not been definitively identified in the available literature.

Renal Clearance: The water-soluble metabolites of embramine hydrochloride, along with a smaller amount of the unchanged drug, are primarily excreted from the body by the kidneys through urine. patsnap.com Renal excretion involves three main processes: glomerular filtration, active tubular secretion, and passive tubular reabsorption. uomustansiriyah.edu.iq The rate of renal clearance is dependent on factors such as renal blood flow and the extent of plasma protein binding. uomustansiriyah.edu.iq For drugs that are significantly protein-bound, only the unbound fraction is available for glomerular filtration.

Role of Isotopic Labeling in Pharmacokinetic Pathway Elucidation

Isotopic labeling is a powerful technique used in pharmacokinetic research to trace the fate of a drug in the body. clinmedjournals.orgnih.govpharmaron.com By replacing one or more atoms of the drug molecule with a stable or radioactive isotope (e.g., ¹⁴C or ³H), researchers can accurately track the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites. clinmedjournals.orgnih.govqps.com

These radiolabeled studies allow for the determination of mass balance, which quantifies the total recovery of the administered dose from excreta (urine and feces), and helps in identifying and quantifying all metabolites. clinmedjournals.orgpharmaron.comevotec.com Techniques like quantitative whole-body autoradiography (QWBA) with radiolabeled compounds can provide a visual and quantitative map of the drug's distribution in various tissues and organs. qps.comevotec.com

While the general utility of isotopic labeling in ADME studies is well-established, specific research employing radiolabeled embramine hydrochloride to delineate its pharmacokinetic pathways is not available in the public domain. Such studies would be invaluable in providing precise quantitative data on its bioavailability, tissue distribution, metabolic fate, and routes and rates of excretion.

Overview of Current Research Trajectories for Embramine Hydrochloride

While Embramine (B107915) hydrochloride is an older compound, it continues to be a subject of scientific investigation. patsnap.com Research is active in better understanding its full range of applications and improving its therapeutic efficacy. patsnap.com Some studies have explored its potential anti-inflammatory properties beyond its primary antihistaminic effects, with research indicating it may inhibit nitrite (B80452) production. smolecule.com The compound is also used in pharmacological studies to further elucidate histamine (B1213489) pathways and explore potential therapeutic interventions. smolecule.comscbt.com Ongoing research aims to expand its use to other conditions where histamine may play a role, continuing to build upon the initial findings from its early development. patsnap.com

Clinical Research Paradigms and Outcomes for Embramine Hydrochloride

Clinical Efficacy Research in Allergic Disorders

Initial clinical studies of embramine (B107915) hydrochloride demonstrated positive results in alleviating symptoms associated with various allergic conditions, including rhinitis, conjunctivitis, and urticaria. patsnap.com

Embramine hydrochloride functions by selectively binding to histamine (B1213489) H1 receptors without activating them, which effectively blocks the actions of endogenous histamine. patsnap.commims.com Histamine is a key chemical messenger released by the immune system during an allergic reaction, leading to symptoms like itching, swelling, runny nose, and watery eyes. patsnap.com By antagonizing the H1 receptor, embramine hydrochloride mitigates these symptoms. patsnap.com Some research also indicates that its mild anticholinergic properties may further aid in reducing nasal and ocular secretions associated with allergic reactions. patsnap.com

While specific head-to-head clinical trial data comparing embramine hydrochloride to other antihistamines is limited in the available literature, a comparison can be drawn based on its classification as a first-generation antihistamine. These agents are known to effectively manage allergy symptoms but are also characterized by certain side effects not as prevalent in second-generation antihistamines. nih.gov

Newer, second-generation antihistamines generally offer similar efficacy in treating allergy symptoms but with a reduced incidence of sedation. nih.gov For instance, agents like cetirizine (B192768) and fexofenadine (B15129) are effective, with cetirizine noted for a fast onset of action and fexofenadine for not impairing psychomotor skills. nih.gov The primary distinction in efficacy relates to the side effect profile, where first-generation agents like embramine hydrochloride are more likely to cause central nervous system effects. nih.gov

Table 1: Comparative Profile of Antihistamine Generations

| Feature | First-Generation Antihistamines (e.g., Embramine Hydrochloride, Diphenhydramine) | Second-Generation Antihistamines (e.g., Cetirizine, Fexofenadine, Loratadine) |

|---|---|---|

| Primary Mechanism | H1 Receptor Antagonist | H1 Receptor Antagonist |

| Sedation | Common; readily crosses the blood-brain barrier nih.govpatsnap.com | Less common; do not cross the blood-brain barrier as readily nih.gov |

| Anticholinergic Effects | Common (dry mouth, urinary retention) patsnap.compatsnap.com | Minimal to none |

| Cognitive Impairment | Potential for impaired psychomotor and cognitive function nih.gov | Generally non-impairing nih.gov |

| Onset of Action | Generally rapid | Varies by agent; Cetirizine has a fast onset nih.gov |

Clinical Safety and Tolerability Profiles of Embramine Hydrochloride

The clinical safety of embramine hydrochloride is characterized by its potential for central nervous system and anticholinergic adverse effects.

Clinical use of embramine hydrochloride has been associated with a range of adverse reactions, largely stemming from its antihistaminic and anticholinergic activity. mims.com These effects are generally mild and may diminish as a patient's body adjusts to the medication. patsnap.com

Commonly reported side effects include drowsiness, dry mouth, dizziness, and gastrointestinal issues such as nausea or constipation. patsnap.compatsnap.com Less common but noteworthy effects include blurred vision and difficulty urinating. patsnap.com On rare occasions, more severe reactions can occur, such as an allergic response to the drug itself (rash, itching, swelling), or psychiatric effects like confusion and hallucinations. patsnap.com

Table 2: Reported Adverse Reactions of Embramine Hydrochloride

| System/Category | Adverse Reaction |

|---|---|

| Central Nervous System (CNS) | Drowsiness, Dizziness, Headache, Sleep Disorder, Giddiness, Vertigo, Paraesthesia, Paradoxical stimulation (in children), Confusion, Hallucinations mims.compatsnap.com |

| Anticholinergic | Dry Mouth, Blurred Vision, Urinary Hesitancy, Urinary Retention, Thickening of Respiratory Secretions, Constipation mims.compatsnap.com |

| Gastrointestinal | Nausea, GI Upset, Loss of Appetite mims.compatsnap.com |

| Cardiovascular | Hypotension, Bradycardia followed by Tachycardia and Arrhythmias mims.com |

| Other | Increased Sweating, Tinnitus, Weight Gain, Swelling mims.com |

Certain patient populations are at a higher risk for experiencing adverse events with embramine hydrochloride.

Central Nervous System (CNS) Effects : The most common CNS effect, drowsiness, is a direct result of the compound's ability to cross the blood-brain barrier. patsnap.com This poses a risk for individuals operating heavy machinery or driving. patsnap.com Elderly patients are considered at greater risk for CNS side effects, including cognitive impairment, dizziness, and sedation. nih.gov Additionally, psychiatric effects such as confusion and mood changes, though rare, are more commonly observed in older adults. patsnap.com

Gastrointestinal Effects : Disturbances like nausea, vomiting, or constipation are frequently reported. patsnap.com

Anticholinergic Effects : The anticholinergic properties of embramine hydrochloride can lead to dry mouth, blurred vision, and urinary retention. patsnap.com These effects are a particular concern for patients with pre-existing conditions like closed-angle glaucoma and prostate enlargement. mims.com The long-term use of drugs with strong anticholinergic effects has been associated with an increased risk of dementia in middle-aged and older individuals. nih.gov

Caution is advised for patients with heart disease and epilepsy. mims.com Combining embramine hydrochloride with other CNS depressants, such as alcohol or sedatives, can enhance its sedative effects. patsnap.commims.com

Evaluation of Therapeutic Potential Beyond Allergic Indications in Clinical Studies

The clinical applications of embramine hydrochloride have been explored for conditions beyond primary allergic disorders, leveraging its secondary effects. Its use has been noted for managing motion sickness and vertigo. patsnap.com This therapeutic potential is attributed to its central antimuscarinic and H1-receptor antagonism within the central nervous system, which can help manage vestibular disturbances. nih.gov

Table of Compounds

| Compound Name |

|---|

| Atropine |

| Cetirizine |

| Desloratadine |

| Diphenhydramine (B27) |

| Embramine hydrochloride |

| Epinephrine |

| Fexofenadine |

| Histamine |

| Levocetirizine |

| Loratadine |

Metabolic Pathways and Drug Interactions of Embramine Hydrochloride

Comprehensive Metabolism Studies of Embramine (B107915) Hydrochloride

Comprehensive studies detailing the metabolism of embramine hydrochloride are not extensively available in the public domain. The following subsections outline the general understanding based on the class of first-generation antihistamines to which embramine hydrochloride belongs, while noting the lack of specific data for this compound.

Specific enzymatic pathways for embramine hydrochloride have not been definitively identified in readily available scientific literature. For first-generation antihistamines, hepatic metabolism is the primary route of elimination, often involving the cytochrome P450 (CYP450) enzyme system. Key metabolic reactions for this class of drugs typically include N-demethylation and hydroxylation.

Table 1: Postulated Metabolic Pathways for Embramine Hydrochloride Based on its Chemical Class

| Metabolic Reaction | Potential Enzymes Involved | Expected Outcome |

| N-demethylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | Formation of desmethyl and didesmethyl metabolites |

| Hydroxylation | Cytochrome P450 | Introduction of hydroxyl groups on the aromatic rings |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of hydroxylated metabolites for excretion |

This table is illustrative and based on general metabolic pathways of similar compounds, not on specific studies of embramine hydrochloride.

Detailed characterization of the metabolite profiles of embramine hydrochloride in human biological samples such as plasma or urine is not well-documented in published research. The identification of metabolites is a critical step in understanding the complete disposition of a drug. For other first-generation antihistamines, metabolites are often found in urine as both unconjugated and conjugated forms.

The metabolism of embramine hydrochloride is presumed to occur primarily in the liver, with subsequent renal excretion of its metabolites. pharmaceutical-journal.com

Hepatic Impairment: In patients with liver disease, the metabolism of drugs that are extensively metabolized by the liver can be significantly reduced. nps.org.auuc.pt This can lead to an accumulation of the parent drug, potentially increasing the risk of adverse effects. For other hepatically metabolized drugs, dosage adjustments are often necessary in patients with moderate to severe hepatic impairment. nps.org.au However, no specific studies on the impact of hepatic impairment on the pharmacokinetics of embramine hydrochloride are available.

Renal Impairment: While the parent compound may be cleared through hepatic metabolism, the resulting metabolites are typically eliminated by the kidneys. jicrcr.comkidneynews.org In individuals with renal impairment, the excretion of these metabolites could be delayed, leading to their accumulation. jicrcr.comkidneynews.org The clinical significance of such accumulation would depend on the pharmacological activity and toxicity of the metabolites. There is a lack of specific data on the effects of renal impairment on the disposition of embramine hydrochloride and its metabolites.

Drug-Drug Interaction (DDI) Research

Specific drug-drug interaction studies involving embramine hydrochloride are not well-documented. The potential for interactions can be inferred from its presumed metabolism via the CYP450 system.

Pharmacokinetic interactions can alter the absorption, distribution, metabolism, or excretion of a drug. For embramine hydrochloride, the most significant potential for pharmacokinetic interactions lies in the modulation of its metabolic enzymes.

Interactions with Antifungals: Certain antifungal agents, particularly azole antifungals like ketoconazole, are potent inhibitors of CYP3A4. drugs.comgoodrx.com If embramine hydrochloride is a substrate of CYP3A4, co-administration with a CYP3A4 inhibitor could lead to decreased metabolism and increased plasma concentrations of embramine hydrochloride, potentially heightening the risk of adverse effects.

Interactions with Antibiotics: Macrolide antibiotics such as erythromycin are also known inhibitors of CYP3A4. www.nhs.ukgoodrx.com Similar to the interaction with antifungal agents, concurrent use could potentially increase the systemic exposure to embramine hydrochloride.

Interactions with Anticonvulsants: Some anticonvulsants, including phenobarbital, phenytoin, and carbamazepine, are potent inducers of various CYP450 enzymes, including CYP3A4. drugeruptiondata.comdrugs.comdrugs.comdrugs.comdrugbank.comclevelandclinic.orgdrugs.comnih.govwww.nhs.ukwww.nhs.uknih.gov If embramine hydrochloride is metabolized by these enzymes, co-administration with an enzyme inducer could accelerate its metabolism, leading to lower plasma concentrations and potentially reduced therapeutic efficacy. drugtodayonline.com

Table 2: Potential Interactions with Hepatic Enzyme Modulators

| Interacting Drug Class | Example | Predicted Effect on Embramine Hydrochloride | Potential Clinical Consequence |

| Azole Antifungals | Ketoconazole | Increased plasma concentrations | Increased risk of adverse effects |

| Macrolide Antibiotics | Erythromycin | Increased plasma concentrations | Increased risk of adverse effects |

| Enzyme-Inducing Anticonvulsants | Carbamazepine, Phenytoin, Phenobarbital | Decreased plasma concentrations | Reduced therapeutic efficacy |

This table presents potential interactions based on the known effects of these drug classes on CYP450 enzymes and is not based on specific studies with embramine hydrochloride.

Pharmacokinetic Drug Interactions: Impact on Embramine Hydrochloride Disposition

Effects on Drug Absorption and Excretion

Embramine hydrochloride is metabolized in the liver and its byproducts are primarily excreted through the kidneys. patsnap.com The metabolic pathway is crucial for understanding its interactions and optimizing its use, especially in individuals with impaired liver or kidney function. patsnap.com Certain medications that influence liver enzymes, including specific antifungals, antibiotics, and anticonvulsants, have the potential to modify the metabolism of Embramine hydrochloride. patsnap.com This interaction can either lead to increased drug levels in the body, which elevates the risk of side effects, or decreased levels, which may reduce the drug's effectiveness. patsnap.com

The processes of absorption, distribution, metabolism, and excretion (ADME) are fundamental to a drug's action. mhmedical.com For orally administered drugs like Embramine, absorption primarily occurs in the small intestine. drugbank.com The drug must then pass through various cellular membranes to reach systemic circulation and its target sites. mhmedical.com Drug metabolism, predominantly carried out by cytochrome P450 (CYP) enzymes in the liver, plays a significant role in drug elimination. nih.gov Interactions can occur when co-administered drugs either inhibit or induce these enzymes, altering the clearance of Embramine. nih.gov

| Interacting Drug Class | Potential Effect on Embramine Hydrochloride | Mechanism |

| Liver Enzyme Inducers (e.g., some anticonvulsants) | Decreased plasma concentration and reduced efficacy. | Increased rate of metabolism in the liver. |

| Liver Enzyme Inhibitors (e.g., some antifungals, antibiotics) | Increased plasma concentration and higher risk of side effects. patsnap.com | Decreased rate of metabolism in the liver. patsnap.com |

Pharmacodynamic Drug Interactions: Synergistic or Antagonistic Effects

Pharmacodynamic interactions occur when two drugs influence each other's effects at the site of action. Embramine hydrochloride, as a histamine (B1213489) H1 antagonist with anticholinergic properties, is susceptible to several significant pharmacodynamic interactions. patsnap.comdrugtodayonline.com

Interactions with Central Nervous System Depressants (e.g., Benzodiazepines, Opioids, Alcohol, Barbiturates)

Embramine hydrochloride can enhance the effects of central nervous system (CNS) depressants. patsnap.comdrugtodayonline.commims.com This synergistic interaction leads to increased sedation, drowsiness, dizziness, and impaired coordination. patsnap.compracto.com CNS depressants work by increasing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which slows down brain activity. webmd.com When combined with a sedating antihistamine like Embramine, this effect is amplified. patsnap.comdrugtodayonline.com The co-administration of these substances should be approached with caution due to the heightened risk of significant CNS depression. practo.comapollopharmacy.in

| Interacting CNS Depressant | Synergistic Effect with Embramine Hydrochloride |

| Alcohol | Enhanced CNS depressant effect, leading to increased drowsiness and impairment of motor skills. drugtodayonline.commims.comapollopharmacy.inscielo.br |

| Barbiturates | Potentiated CNS depression. drugtodayonline.commims.com |

| Benzodiazepines | Increased sedative effects, drowsiness, and impaired coordination. patsnap.com |

| Opioids (Analgesics) | Enhanced CNS depression. drugtodayonline.commims.com |

| Hypnotics & Sedatives | Additive CNS depressant effects. drugtodayonline.commims.com |

| Neuroleptics | Enhanced CNS depression. drugtodayonline.commims.com |

Interactions with Anticholinergic Agents (e.g., MAOIs, TCAs, Atropine)

Embramine hydrochloride possesses mild anticholinergic properties. patsnap.com When taken concurrently with other anticholinergic agents, there is an additive effect, which can intensify side effects. drugtodayonline.commims.com Anticholinergic drugs function by blocking the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous systems. nih.gov This leads to effects like dry mouth, blurred vision, constipation, and urinary retention. nih.govhealthline.com Combining Embramine with drugs like Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), and Atropine results in an augmented antimuscarinic impact. drugtodayonline.commims.com

| Interacting Anticholinergic Agent | Synergistic Effect with Embramine Hydrochloride |

| Monoamine Oxidase Inhibitors (MAOIs) | Additive antimuscarinic effects. drugtodayonline.commims.com Combining MAOIs with other drugs that affect neurotransmitters can lead to serious reactions. nih.gov |

| Tricyclic Antidepressants (TCAs) | Additive antimuscarinic effects. drugtodayonline.commims.com |

| Atropine | Additive antimuscarinic effects. drugtodayonline.commims.com |

Interactions Masking Other Drug Toxicities (e.g., Aminoglycoside Ototoxicity)

A significant interaction of Embramine hydrochloride is its potential to mask the ototoxic effects of certain drugs, particularly aminoglycoside antibiotics. drugtodayonline.commims.com Ototoxicity is damage to the inner ear, including the cochlea (hearing) and vestibule (balance), caused by a drug. medscape.com Aminoglycosides are a class of antibiotics known to cause potentially permanent toxicity to these structures. nih.govnih.gov

The early symptoms of ototoxicity often include tinnitus (ringing in the ears), vertigo, and dizziness. drugtodayonline.commedscape.comnih.gov Embramine, being an antihistamine, can alleviate these same symptoms. drugtodayonline.com This symptomatic relief can mask the early warning signs of aminoglycoside-induced inner ear damage, potentially delaying diagnosis and discontinuation of the toxic drug, which could lead to more severe or permanent impairment. nih.gov

| Toxic Drug Class | Masked Symptom(s) | Potential Consequence |

| Aminoglycoside Antibiotics | Tinnitus, vertigo, giddiness, nausea. drugtodayonline.commims.com | Delayed detection of inner ear damage (ototoxicity), potentially leading to irreversible hearing loss or vestibular dysfunction. medscape.comnih.gov |

Synthesis and Analytical Characterization of Embramine Hydrochloride

Chemical Synthesis Pathways and Methodologies for Embramine (B107915) Hydrochloride

The synthesis of Embramine hydrochloride, 2-[1-(4-Bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine hydrochloride, can be approached through established organic chemistry principles, primarily involving the formation of an ether linkage. A plausible and widely used method for this type of molecule is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction typically involves a nucleophilic substitution (SN2) mechanism where an alkoxide ion displaces a halide or another suitable leaving group from an alkyl halide. wikipedia.orgyoutube.com

A logical synthetic route would involve the reaction between a substituted benzhydryl halide and an amino alcohol. Specifically, the synthesis could start from 1-(4-bromophenyl)-1-phenylethanol, which would first be converted to a more reactive intermediate, such as 1-(4-bromophenyl)-1-chloro-1-phenylethane. This intermediate then undergoes a nucleophilic substitution reaction with 2-(dimethylamino)ethanol. The basic nitrogen of the amino alcohol acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl halide to form the ether bond. The final step involves converting the resulting free base into its hydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility. A similar strategy has been successfully employed in the continuous flow synthesis of the related H1-antagonist, Diphenhydramine (B27) hydrochloride. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of Embramine hydrochloride are highly dependent on the optimization of various reaction parameters. nih.gov Key factors in the Williamson ether synthesis and similar nucleophilic substitution reactions include the choice of base, solvent, temperature, and the molar ratio of reactants.

For the deprotonation of the alcohol to form the more potent nucleophilic alkoxide, a strong base is required. chemistrytalk.org While sodium hydride is effective, other bases like sodium or potassium hydroxide (B78521) can also be used. youtube.comchemistrytalk.org The choice of solvent is crucial; aprotic polar solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often preferred as they can solvate the cation of the base while not interfering with the nucleophile. chemistrytalk.org

Table 1: Factors for Optimization of Embramine Hydrochloride Synthesis

| Parameter | Options | Rationale for Optimization | Potential Side Reactions |

| Base | NaH, NaOH, K₂CO₃ | To efficiently deprotonate the alcohol, creating a potent alkoxide nucleophile. | Incomplete deprotonation; base-catalyzed side reactions. |

| Solvent | Toluene, Acetonitrile, DMF | To dissolve reactants and facilitate the SN2 mechanism without participating in the reaction. | Solvolysis if a nucleophilic solvent is used. chemistrytalk.org |

| Temperature | 25°C - 100°C | To increase reaction rate while minimizing elimination byproducts. | E2 elimination favored at higher temperatures. chemistrytalk.org |

| Reactant Ratio | Varied molar equivalents | To ensure complete conversion of the limiting reagent and maximize yield. | Excess unreacted starting material complicates purification. |

Development of Deuterated Analogs for Research Applications

In pharmaceutical research, particularly in metabolic and pharmacokinetic studies, stable isotope-labeled analogs of a drug are invaluable tools. nih.gov Deuterated analogs of Embramine hydrochloride serve as ideal internal standards for quantitative analysis by mass spectrometry (MS). clearsynth.comtexilajournal.com Because deuterium-labeled compounds have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. texilajournal.com This allows them to accurately compensate for variations in sample preparation, extraction efficiency, and matrix effects, leading to highly precise and accurate quantification of the target analyte in complex biological samples. clearsynth.comtexilajournal.com

The synthesis of deuterated Embramine hydrochloride can be achieved by incorporating deuterium (B1214612) atoms at specific, metabolically stable positions within the molecule. This is typically done by using deuterated starting materials or reagents during the synthesis. nih.gov For example, deuterated 2-(dimethylamino)ethanol could be used, or deuterium atoms could be introduced onto the phenyl rings via deuterated precursors. The choice of deuteration site is critical to prevent the loss of the label through metabolic processes. The development of such analogs is a key step in creating robust bioanalytical methods required for drug development. nih.gov

Industrial Scale Synthesis Considerations and Process Economics

Modern approaches to pharmaceutical manufacturing increasingly favor continuous flow chemistry over traditional batch processing to improve safety, consistency, and efficiency. beilstein-journals.org A continuous flow process for Embramine hydrochloride, similar to the one developed for Diphenhydramine, could offer significant advantages. beilstein-journals.orgaiche.org Such a process might involve pumping the reactants through heated reactors, minimizing the use of solvents and reducing reaction times. beilstein-journals.org This approach not only improves the economic viability by reducing operational costs and waste but also enhances safety by minimizing the handling of large quantities of hazardous materials. aiche.org The purification of the final product on an industrial scale would likely involve crystallization to achieve the high purity required for pharmaceutical use.

Advanced Analytical Method Development and Validation for Embramine Hydrochloride

The development of robust and validated analytical methods is essential for ensuring the quality, purity, and content of Embramine hydrochloride in bulk drug substance and finished pharmaceutical products. These methods must be specific, accurate, precise, and linear over the intended concentration range, in accordance with guidelines from the International Council for Harmonisation (ICH). actascientific.comeuropa.eu

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of drug substances. For compounds like Embramine hydrochloride, which possess a tertiary amine group, indirect spectrophotometric methods based on ion-pair formation are particularly suitable. researchgate.netarabjchem.org

This technique involves reacting the protonated tertiary amine of Embramine (in an acidic buffer) with an anionic dye, such as methyl orange, patent blue, or bromocresol purple. researchgate.netarabjchem.org This reaction forms a colored ion-pair complex that is extractable into an immiscible organic solvent like dichloromethane (B109758) or chloroform. arabjchem.orgasianpubs.org The intensity of the color in the organic phase, which is directly proportional to the concentration of the drug, is then measured at the wavelength of maximum absorbance (λmax) of the specific complex. researchgate.net Method optimization involves investigating variables such as the pH of the aqueous phase, choice of dye and its concentration, selection of the extracting solvent, and reaction time to ensure quantitative complex formation and extraction. arabjchem.org

Table 2: Reported Spectrophotometric Ion-Pair Methods for a Structurally Similar Compound (Diphenhydramine HCl)

| Reagent (Dye) | pH | λmax (nm) | Molar Absorptivity (L mol-1 cm-1) |

| Patent Blue (PB) | 3.6 | 632 | 1.32 x 105 |

| Eriochrome Black T (EBT) | 5.0 | 514 | 2.36 x 104 |

| Methyl Orange (MO) | 4.0 | 428 | 3.68 x 104 |

| Bromocresol Purple (BCP) | 4.6 | 414 | 3.07 x 104 |

| Data derived from methods developed for Diphenhydramine HCl, which is expected to have similar reactivity due to its structural analogy. arabjchem.org |

Chromatographic Techniques (e.g., RP-HPLC) for Purity and Content Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. uobasrah.edu.iqpramanaresearch.org A typical RP-HPLC method for Embramine hydrochloride would utilize a C18 (octadecylsilyl) stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. amazonaws.comnih.gov Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be employed to achieve optimal separation of the main compound from any potential impurities or degradation products. ijper.org Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits significant absorbance, often around 220-260 nm for aromatic compounds. pramanaresearch.org

Validation of the HPLC method is a regulatory requirement and involves demonstrating its suitability for the intended purpose. actascientific.com According to ICH guidelines, validation includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. europa.euijper.org

Table 3: Typical RP-HPLC Method Parameters and Validation Data for Related Amine Hydrochlorides

| Parameter | Typical Condition / Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) uobasrah.edu.iq |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) pramanaresearch.org |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at ~254 nm pramanaresearch.org |

| Linearity Range | 1-50 µg/mL (R² > 0.999) amazonaws.com |

| Accuracy (% Recovery) | 98-102% ijper.org |

| Precision (% RSD) | < 2% ijper.org |

| LOD / LOQ | e.g., ~1 µg/mL / ~3 µg/mL uobasrah.edu.iq |

| Parameters are based on established methods for structurally similar compounds like Imipramine HCl and Diphenhydramine HCl. uobasrah.edu.iqpramanaresearch.orgamazonaws.comnih.govijper.org |

Titrimetric Approaches for Chloride Content Assay (e.g., Silver Nitrate (B79036) Titration)

The quantification of the chloride content in Embramine hydrochloride is a critical parameter for confirming the salt's stoichiometry and purity. Titrimetric methods, particularly argentometric titration, offer a simple, cost-effective, and accurate means for this determination. researchgate.net

The principle of this method is based on the reaction between the chloride ions (Cl-) from the hydrochloride salt and silver ions (Ag+) from a standardized silver nitrate (AgNO₃) solution. This reaction results in the formation of a sparingly soluble white precipitate of silver chloride (AgCl).

The titration can be represented by the following ionic equation: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

The completion of the reaction, or the endpoint, can be detected using several methods:

Visual Endpoint Detection: This often involves the use of an indicator like potassium chromate (B82759) (Mohr's method) or an adsorption indicator like fluorescein (B123965) (Fajans' method).

Potentiometric Endpoint Detection: This technique involves measuring the change in electric potential between a reference electrode and an indicator electrode as the silver nitrate titrant is added. A sharp change in potential signifies the endpoint. researchgate.net

Conductometric Endpoint Detection: This method relies on monitoring the change in the electrical conductivity of the solution during the titration. The conductivity changes as ions are consumed and the endpoint is indicated by a distinct break in the titration curve. researchgate.net

A study developed and validated three methods for the assay of embramine hydrochloride based on the titration of its chloride content with silver nitrate, employing visual, potentiometric, and conductometric end-point detections. researchgate.net These approaches provide reliable and rapid results for the quality control of the pure drug and its pharmaceutical formulations. Another relevant titrimetric approach for determining the chloride content of antihistamine hydrochlorides involves titration with mercury(II) nitrate. researchgate.net

Validation Parameters: Linearity, Precision, Accuracy, Selectivity, Robustness

Validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. ijper.org For the assay of Embramine hydrochloride, the following parameters are crucial:

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For a titrimetric method, this would involve titrating varying known amounts of Embramine hydrochloride and plotting the volume of titrant consumed against the analyte concentration. For instrumental methods like HPLC, a calibration curve is generated by plotting the peak area against the concentration of the analyte. A correlation coefficient (R²) value close to 1.000 indicates excellent linearity. ijper.orgresearchgate.net

Table 1: Illustrative Linearity Data for an Instrumental Method

| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |

|---|---|

| 5 | 150,234 |

| 10 | 301,123 |

| 20 | 602,546 |

| 40 | 1,204,876 |

| 80 | 2,409,543 |

| Correlation Coefficient (R²) | 0.9998 |

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

Precision is typically expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) of a series of measurements. According to guidelines, the RSD for an assay should not be more than 2%. ijper.org

Table 2: Illustrative Precision Data

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| Low | 0.85 | 1.10 |

| Medium | 0.65 | 0.95 |

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix. The percentage of the analyte recovered is then calculated. nih.gov For assay methods, the recovery is typically expected to be within 98-102%.

Table 3: Illustrative Accuracy (Recovery) Data

| Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |

|---|---|---|

| 80 | 79.5 | 99.4 |

| 100 | 100.8 | 100.8 |

Selectivity (Specificity): Selectivity is the ability of the analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For a titrimetric chloride assay, this means ensuring that no other components in the sample react with silver nitrate. For chromatographic methods, it involves demonstrating that the peak for Embramine hydrochloride is well-resolved from other peaks. nih.gov

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For a titration, this could involve varying the temperature or the brand of indicator. For an HPLC method, parameters such as the pH of the mobile phase, flow rate, and column temperature might be varied. nih.gov The method is considered robust if the results remain consistent despite these minor changes.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Embramine hydrochloride |

| Silver Nitrate |

| Potassium Chromate |

| Fluorescein |

| Silver Chloride |

Toxicological Evaluations of Embramine Hydrochloride

Acute Toxicity Studies and Lethal Dose Determination in Animal Models

Data regarding the specific lethal dose (LD50) of embramine (B107915) hydrochloride in various animal models is not extensively available in publicly accessible scientific literature. Acute toxicity studies are fundamental in determining the dose at which a substance can cause mortality in 50% of a test population. While precise LD50 values for embramine hydrochloride are not readily found, information on similar first-generation antihistamines can provide a general understanding of the potential acute effects. For instance, studies on the structurally related compound diphenhydramine (B27) hydrochloride have established LD50 values in different animal species and by various routes of administration, which typically demonstrate a dose-dependent increase in adverse effects leading to mortality, often due to respiratory failure and myocardial depression.

General signs of acute toxicity with first-generation antihistamines in animal models can include:

Central nervous system (CNS) excitation or depression

Ataxia

Convulsions

Respiratory distress

Without specific studies on embramine hydrochloride, a definitive LD50 cannot be provided.

Investigations into Specific Organ System Toxicities (e.g., Central Nervous System, Cardiovascular, Gastrointestinal)

Embramine hydrochloride's pharmacological action as a histamine (B1213489) H1 receptor antagonist and its anticholinergic properties are the primary drivers of its effects on various organ systems.

Central Nervous System (CNS): As a first-generation antihistamine, embramine hydrochloride can cross the blood-brain barrier, leading to a range of CNS effects. medchemexpress.com The most commonly reported side effect is drowsiness or sedation. medchemexpress.com In some cases, particularly with higher doses, paradoxical stimulation can occur, especially in children. medchemexpress.com Other potential CNS effects include dizziness, headaches, confusion, and hallucinations, with a higher incidence noted in older adults. medchemexpress.com

Cardiovascular System: The anticholinergic effects of embramine hydrochloride can impact the cardiovascular system. Tachycardia (an increased heart rate) may occur as a result of the blockade of muscarinic receptors in the heart. medchemexpress.com Some reports suggest the potential for bradycardia (a slower heart rate) followed by tachycardia and arrhythmias. medchemexpress.com Patients with pre-existing heart disease may be more susceptible to these effects. medchemexpress.com

Gastrointestinal System: The anticholinergic action of embramine hydrochloride can also affect the gastrointestinal tract. Common side effects include dry mouth due to decreased saliva secretion. medchemexpress.com Other reported gastrointestinal disturbances include nausea, vomiting, and constipation. medchemexpress.com These effects are generally attributed to the drug's ability to reduce smooth muscle contractions in the GI tract. medchemexpress.com

Interactive Data Table: Potential Organ System Toxicities of Embramine Hydrochloride

| Organ System | Potential Toxicities |

| Central Nervous System | Drowsiness, Sedation, Dizziness, Headaches, Confusion, Hallucinations, Paradoxical Stimulation |

| Cardiovascular System | Tachycardia, Bradycardia (followed by tachycardia), Arrhythmias |

| Gastrointestinal System | Dry Mouth, Nausea, Vomiting, Constipation |

Characterization of Hypersensitivity and Allergic Reactions to Embramine Hydrochloride

While embramine hydrochloride is used to treat allergic conditions, it can, on rare occasions, induce hypersensitivity or allergic reactions itself. medchemexpress.com These reactions can manifest in various ways, ranging from mild to severe.

Reported signs of a hypersensitivity reaction to embramine hydrochloride include:

Skin rash

Itching (pruritus)

Swelling (angioedema)

Severe dizziness

Difficulty breathing medchemexpress.com

Such reactions necessitate immediate medical attention. The underlying mechanism for these hypersensitive responses is likely an immune-mediated reaction to the drug or its metabolites, although specific studies on embramine hydrochloride are limited. It is important to note that hypersensitivity to one antihistamine may not necessarily predict a reaction to another, but cross-reactivity can occur.

Structure Activity Relationship Sar and Derivative Research for Embramine Hydrochloride

Elucidation of Structural Determinants for Histamine (B1213489) H1 Receptor Binding Affinity

The binding affinity of Embramine (B107915) hydrochloride to the histamine H1 receptor is governed by specific structural components that are characteristic of classical H1-antihistamines. slideshare.net The general structural requirements include two aryl groups, a connecting atom (oxygen, in the case of aminoalkyl ethers), an alkyl chain, and a terminal tertiary amine. slideshare.net

Key structural features of Embramine that determine its binding affinity include:

Diaryl Moiety : The presence of a p-bromophenyl group and a phenyl group is crucial for significant H1-receptor affinity. These lipophilic groups are believed to interact with a deep, hydrophobic cavity within the receptor's binding site. slideshare.netnih.gov The co-planarity of these two aryl rings is thought to be an important factor for optimal antihistaminic activity. slideshare.net

Connecting Ether Group : The oxygen atom serves as the connecting moiety (X) between the diarylmethyl portion and the ethylamine (B1201723) side chain. slideshare.net

Ethylamine Side Chain : A two-carbon chain typically separates the connecting oxygen atom from the terminal nitrogen, which is a common feature for many potent H1-antagonists. slideshare.net

Terminal Tertiary Amine : The dimethylamino group is a basic functional group that is typically protonated at physiological pH. This positively charged amine is understood to form a crucial ionic interaction with a highly conserved aspartate residue (D107) in the binding pocket of the H1 receptor. nih.gov

Quantitative structure-activity relationship (QSAR) analyses on antihistamines have further refined the understanding of these determinants. Studies indicate that kinetic binding parameters are dictated by specific physicochemical properties. For instance, the rate of association (k_on) is influenced by the water-accessible surface area of hydrophobic atoms, while the rate of dissociation (k_off), which determines the drug's residence time on the receptor, is related to 3D molecular field descriptors that account for the ratio of hydrophilic surface to the total molecular surface. mdpi.com

Table 1: Structural Determinants of Embramine for H1 Receptor Binding

| Structural Feature | Importance for Binding Affinity | Putative Interaction with H1 Receptor |

|---|---|---|

| Diaryl (Phenyl, p-Bromophenyl) Groups | Essential for high affinity; contributes to lipophilicity. slideshare.net | Interacts with a deep hydrophobic pocket within the receptor. nih.gov |

| Ether Linkage (-O-) | Serves as a spacer and connecting moiety. slideshare.net | Positions the key pharmacophore elements correctly. |

| Ethyl Chain (-CH2CH2-) | Provides optimal spacing between the ether and amine groups. slideshare.net | Ensures proper orientation within the binding site. |

| Terminal Dimethylamine (-N(CH3)2) | Critical for anchoring the ligand to the receptor. slideshare.net | Forms an ionic bond with conserved aspartate (D107) residue. nih.gov |

Molecular Modifications and Design of Novel Embramine Hydrochloride Analogs

While specific research detailing the synthesis of a wide range of Embramine analogs is limited in publicly available literature, the design of novel derivatives can be guided by established SAR principles for H1-antihistamines. The goal of such molecular modifications would be to enhance potency, selectivity, and pharmacokinetic properties while potentially reducing off-target effects.

Potential strategies for designing novel Embramine analogs include:

Modification of the Aryl Rings :

Substitution : Altering the position or nature of the bromo-substituent on the phenyl ring could modulate binding affinity and selectivity. Introducing other electron-withdrawing or electron-donating groups could fine-tune electronic and steric interactions with the receptor.

Ring Variation : Replacing one or both phenyl rings with heteroaryl groups (e.g., 2-pyridyl) is a common strategy in antihistamine design that has been shown to enhance potency. slideshare.net

Alteration of the Side Chain :

Chain Length : Modifying the length of the ethylamine chain could impact the positioning of the terminal amine group relative to the key aspartate residue in the binding pocket. However, a two-carbon chain is generally considered optimal. slideshare.net

Branching : Introducing branching on the alkyl chain could impose conformational restrictions, potentially leading to increased receptor selectivity.

Modification of the Terminal Amine :

Varying the alkyl substituents on the nitrogen (e.g., replacing methyl groups with ethyl or larger groups) could affect the basicity (pKa) of the amine and its steric fit within the binding site.

Incorporating the nitrogen into a cyclic structure (e.g., pyrrolidine (B122466) or piperidine) is another common modification in medicinal chemistry to alter selectivity and pharmacokinetic profiles.

The design of such analogs often employs computational methods, such as fragment-based drug design (FBDD) and pharmacophore modeling, to predict the binding of new structures and prioritize synthetic targets. nih.govnih.gov

Structure-Pharmacokinetic Relationship Studies

Quantitative structure-pharmacokinetic relationship (QSPR) studies aim to correlate the chemical structure of a drug with its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov For Embramine hydrochloride, specific QSPR studies are not extensively documented. However, its pharmacokinetic profile can be inferred from its structural characteristics based on general principles.

Absorption : As a lipophilic molecule containing two aryl rings, Embramine is expected to be well-absorbed orally. The basic amine group means its ionization state will depend on the pH of the gastrointestinal tract.

Distribution : The compound's lipophilicity suggests it would distribute widely into tissues. This same property, common to first-generation antihistamines, allows it to cross the blood-brain barrier, leading to central nervous system effects.

Metabolism : The molecule presents several sites for potential metabolism, including N-demethylation of the tertiary amine and potential hydroxylation of the aromatic rings. The specific metabolic pathways would need to be determined experimentally.

Excretion : Metabolites and any unchanged drug would likely be excreted via renal or fecal routes.

Developing a QSPR model for Embramine and its potential analogs would involve synthesizing a series of related compounds, experimentally determining their key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life), and correlating these values with calculated physicochemical descriptors (e.g., logP, polar surface area, molecular weight).

Structure-Toxicity Relationship Analysis

The structure-toxicity relationship for Embramine is linked to the features that define it as a first-generation antihistamine. Its toxicity profile is primarily associated with its lack of selectivity for the H1 receptor over other receptors, such as muscarinic acetylcholine (B1216132) receptors.

Off-Target Effects : The core structure, Ar-X-(CH2)n-NRR1, is not unique to H1 receptor antagonists and can interact with other G protein-coupled receptors. This promiscuity is responsible for the anticholinergic effects often seen with this class of drugs.

CNS Effects : The lipophilicity that allows for good absorption and distribution also facilitates penetration into the central nervous system, contributing to potential CNS-related toxicity at high doses.

Acute toxicity data for Embramine hydrochloride has been established in animal models. drugfuture.com

Table 2: Acute Toxicity of Embramine Hydrochloride in Mice

| Administration Route | LD50 (mg/kg) |

|---|---|

| Intravenous (i.v.) | 80 drugfuture.com |

| Oral | 330 drugfuture.com |

Structure-toxicity analysis for any newly designed analogs would focus on modifying the structure to increase selectivity for the H1 receptor. For example, introducing specific polar groups or designing more rigid structures could hinder binding to off-target receptors or limit penetration across the blood-brain barrier, thereby creating a more favorable toxicity profile.

Emerging Research Areas and Future Trajectories for Embramine Hydrochloride

Exploration of New Therapeutic Applications Beyond Traditional Indications

The sedative and anticholinergic properties of first-generation antihistamines like Embramine (B107915) hydrochloride, once considered limitations, are now being investigated for their therapeutic potential in other medical fields.

Anxiolytic and Sedative Properties: The ability of first-generation antihistamines to cross the blood-brain barrier and induce sedation is being explored for short-term management of anxiety and insomnia. catalinaridge.commentalhealth.comwikipedia.org While not a primary treatment for anxiety disorders, their calming effects may offer temporary relief in specific clinical scenarios. catalinaridge.companicandanxiety.org Research in this area aims to delineate the specific patient populations that may benefit from this off-label use and to understand the underlying mechanisms of action on neural pathways. mentalhealth.com

Neuropathic Pain Management: There is growing interest in the potential analgesic effects of antihistamines, particularly in the context of neuropathic pain. nih.govwikimsk.org Preclinical studies on related first-generation antihistamines have suggested that they may modulate pain pathways. wikimsk.org Future research on Embramine hydrochloride could investigate its efficacy as an adjuvant therapy in neuropathic pain conditions, potentially offering a new approach for patients with refractory symptoms.

Neurodegenerative Diseases: The role of histamine (B1213489) and its receptors in the central nervous system has led to investigations into the potential of antihistamines in neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govthefutureofthings.comnih.gov Some studies on other antihistamines suggest they may offer neuroprotective effects by modulating inflammatory processes in the brain. nih.govnih.gov For instance, the antihistamine Dimebon showed initial promise in preclinical models for Alzheimer's disease by appearing to inhibit brain cell death. thefutureofthings.com While still in early stages, this research opens up the possibility of repurposing compounds like Embramine hydrochloride for these complex conditions. optoceutics.com

Pharmacogenomic Studies and Personalized Medicine Approaches in the Context of Embramine Hydrochloride

The concept of personalized medicine is gaining traction, with pharmacogenomics playing a crucial role in understanding individual variations in drug response. nih.gov

CYP450 Enzyme Polymorphisms: The metabolism of many first-generation antihistamines is mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. nih.govsemanticscholar.orgresearchgate.netdrugbank.com Genetic polymorphisms in the CYP2D6 gene can lead to significant differences in drug metabolism, affecting both efficacy and the likelihood of adverse effects. nih.govresearchgate.net For example, individuals who are "poor metabolizers" may experience exaggerated sedation from standard doses of these drugs. researchgate.net Future pharmacogenomic studies on Embramine hydrochloride are needed to identify specific genetic markers that can predict patient response and guide individualized dosing strategies. Research on other H1-antihistamines has shown that the CYP2D6*10 allele may be a risk factor for developing adverse drug reactions. nih.gov

Tailoring Treatment for Urticaria: In the treatment of chronic urticaria, where antihistamines are a cornerstone of therapy, there is significant inter-individual variability in response. nih.govtandfonline.comtandfonline.com Pharmacogenomic research in this area aims to identify genetic factors that influence treatment outcomes, potentially allowing for the selection of the most effective antihistamine for a particular patient from the outset. nih.govtandfonline.com

Table 1: Potential Impact of CYP2D6 Polymorphisms on Embramine Hydrochloride Therapy

| CYP2D6 Phenotype | Metabolic Activity | Potential Clinical Implication for Embramine Hydrochloride |

| Ultrarapid Metabolizer | Increased | Reduced therapeutic effect at standard doses. |

| Extensive Metabolizer | Normal | Expected therapeutic effect at standard doses. |

| Intermediate Metabolizer | Decreased | Increased risk of side effects at standard doses. |

| Poor Metabolizer | Severely Reduced | High risk of toxicity and adverse effects at standard doses. |

This table is illustrative and based on the known metabolism of other first-generation antihistamines. Specific studies on Embramine hydrochloride are required for confirmation.

Advanced Drug Delivery System Research for Embramine Hydrochloride

Modern drug delivery technologies offer the potential to enhance the therapeutic index of established drugs like Embramine hydrochloride by improving their delivery to the target site and minimizing systemic side effects.

Nanoparticle-Based Formulations: Encapsulating Embramine hydrochloride in nanoparticles could offer several advantages. google.com Nanoparticles can potentially improve drug solubility, stability, and bioavailability. google.com Furthermore, they could be designed for targeted delivery, for instance, to specific sites of inflammation in allergic reactions, thereby reducing systemic exposure and associated side effects like drowsiness.

Topical and Transdermal Systems: For localized allergic skin reactions, topical formulations of antihistamines are already in use. nih.govdrugbank.comclevelandclinic.orgwikipedia.org Research into advanced topical delivery systems for Embramine hydrochloride, such as creams, gels, or patches, could provide effective relief from pruritus with minimal systemic absorption. nih.gov This would be particularly beneficial for patients who are sensitive to the sedative effects of oral administration. Lipid-based delivery systems have shown promise for sustained release of antihistamines. nih.gov

Role of Embramine Hydrochloride in Polypharmacy and Geriatric Pharmacology

The use of any medication in the elderly requires careful consideration due to age-related physiological changes and the high prevalence of polypharmacy. researchgate.netnih.govsemanticscholar.orgtodaysgeriatricmedicine.comnih.gov

Drug-Drug Interactions: First-generation antihistamines are known to interact with other medications that cause central nervous system depression, such as sedatives and alcohol, potentially leading to additive effects. nih.gov As they are metabolized by the CYP450 system, there is also a potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. researchgate.net Research is needed to fully characterize the drug-drug interaction profile of Embramine hydrochloride to ensure its safe use in patients taking multiple medications.

Geriatric Considerations: Older adults are particularly susceptible to the anticholinergic and sedative side effects of first-generation antihistamines, which can lead to confusion, cognitive impairment, and an increased risk of falls. todaysgeriatricmedicine.comnih.govallergyasthmacare-doctor.com Therefore, their use in this population is generally discouraged. researchgate.netsemanticscholar.org Future research could focus on developing formulations of Embramine hydrochloride with reduced systemic absorption or exploring its use in specific geriatric conditions where the benefits clearly outweigh the risks, under strict medical supervision.

Methodological Advancements in Embramine Hydrochloride Research

Advancements in research methodologies are providing new tools to investigate the properties and potential applications of older drugs like Embramine hydrochloride.

In Vitro Models of the Blood-Brain Barrier: To better understand the central nervous system effects of antihistamines, researchers are utilizing sophisticated in vitro models of the blood-brain barrier. nih.govingentaconnect.comresearchgate.netnih.govspringernature.com These models can help to predict the extent to which a compound like Embramine hydrochloride can penetrate the brain and can be used to screen for new formulations with reduced CNS access. nih.govingentaconnect.comresearchgate.net

Computational Modeling and Simulation: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are being used to investigate the interaction of antihistamines with the histamine H1 receptor at a molecular level. nih.govresearchgate.netmdpi.comnih.govmdpi.com These methods can help in understanding the structural determinants of drug-receptor binding and can guide the design of new derivatives of Embramine hydrochloride with improved selectivity and a more favorable side-effect profile. nih.govresearchgate.netnih.gov

Advanced Methodologies Utilized in Embramine Hydrochloride Research

Spectroscopic Techniques in Elucidating Molecular Interactions (e.g., UV-Vis Spectroscopy)

Spectroscopic methods are crucial for understanding the molecular structure and interactions of pharmaceutical compounds. Ultraviolet-visible (UV-Vis) spectroscopy, in particular, has been a foundational technique. By measuring the absorption of UV or visible light by a substance, researchers can gain insights into its electronic transitions and concentration in a solution. nihs.go.jp For compounds structurally similar to Embramine (B107915) hydrochloride, such as other antihistamines, UV-Vis spectrophotometry is routinely used for quantitative analysis in both raw materials and final dosage forms. orientjchem.orgijarsct.co.in

The principle of UV-Vis spectroscopy relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the development of simple, rapid, and sensitive methods for quantification. orientjchem.org For instance, in the analysis of Diphenhydramine (B27) hydrochloride, a structurally related compound, a maximum absorption wavelength (λmax) is identified, which is then used to measure absorbance across a range of concentrations to establish a linear relationship. ijarsct.co.in This approach, while effective for quantification, can also be adapted to study molecular interactions. Changes in the absorption spectrum, such as shifts in λmax or changes in absorbance intensity, can indicate the formation of complexes or other interactions with biological macromolecules or other small molecules. researchgate.net

Table 1: Application of UV-Vis Spectroscopy in the Analysis of Related Amine Hydrochlorides

| Compound | Wavelength of Maximum Absorption (λmax) | Concentration Range for Linearity | Application |

|---|---|---|---|

| Diphenhydramine Hydrochloride | 258 nm | 10-100 µg/ml | Quantification in soft gelatin capsule formulation. ijarsct.co.in |

| Imipramine Hydrochloride | 251 nm | 1-25 µg/ml | Simultaneous determination with Chlordiazepoxide. nih.gov |

| Chlorpheniramine (B86927) Maleate | 550 nm (indirect) | Not specified | Determination in pure and pharmaceutical preparations. orientjchem.org |

This table is generated based on data from studies on structurally similar compounds to illustrate the application of the technique.

Chromatographic and Mass Spectrometric Approaches for Quantitation and Metabolite Identification (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic and mass spectrometric techniques are indispensable tools in modern pharmaceutical analysis, offering high sensitivity and selectivity for the quantification of drugs and the identification of their metabolites. mdpi.comkuleuven.be

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of compounds. encyclopedia.pub When coupled with a UV detector, HPLC provides a robust method for determining the concentration of drugs like Embramine hydrochloride in various matrices, including plasma. nih.gov The method's success hinges on optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. nih.govijper.org For instance, a validated HPLC-UV method for imipramine, a tricyclic antidepressant, demonstrated linearity, accuracy, and precision, making it suitable for bioequivalence studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. encyclopedia.pubnih.gov For non-volatile compounds like Embramine hydrochloride, derivatization is often required to increase their volatility. nih.gov GC-MS is a powerful tool for identifying metabolites by providing detailed mass spectra that can be compared to spectral libraries. mdpi.com Predicted GC-MS spectra for Embramine are available in databases, which can aid in its identification in metabolomic studies. hmdb.ca